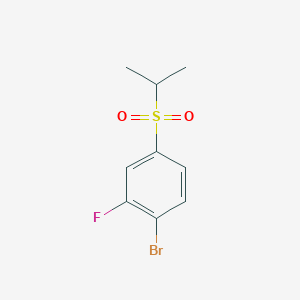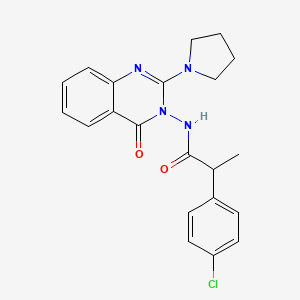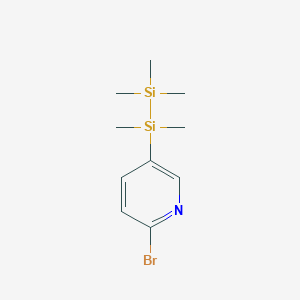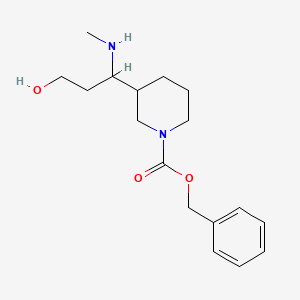
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: is a complex organic compound that consists of 26 hydrogen atoms, 17 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is part of the piperidine derivatives, which are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl piperidine with 3-hydroxy-1-(methylamino)propyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps like recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine .
相似化合物的比较
Similar Compounds
- Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: Similar structure with a hydroxyl group and methylamino group attached to the benzyl ring .
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: Another piperidine derivative with a hydroxymethyl group.
Uniqueness
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: is unique due to its specific substitution pattern, which provides distinct pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
benzyl 3-[3-hydroxy-1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-18-16(9-11-20)15-8-5-10-19(12-15)17(21)22-13-14-6-3-2-4-7-14/h2-4,6-7,15-16,18,20H,5,8-13H2,1H3 |
InChI 键 |
IVVPMBQCWQKGFE-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


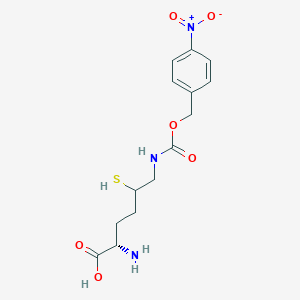

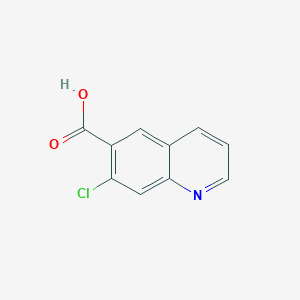


![5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid](/img/structure/B13945178.png)

![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)

![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)
